Differentiated NOS Inhibition Profile: Superior Selectivity for iNOS over eNOS and nNOS
3-bromo-N-methyl-2-nitroaniline exhibits a differentiated inhibition profile against the three isoforms of human nitric oxide synthase (NOS). It demonstrates over 2.5-fold selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS) and nearly 4-fold selectivity over endothelial NOS (eNOS). This selectivity profile is specific to this substitution pattern and contrasts with the broader inhibition or different selectivity ratios observed in other nitroaniline derivatives. The data indicate that the 3-bromo substitution is crucial for this specific biological signature [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | iNOS IC50 = 210 nM; nNOS IC50 = 530 nM; eNOS IC50 = 810 nM |
| Comparator Or Baseline | iNOS/nNOS selectivity ratio ~2.5; iNOS/eNOS selectivity ratio ~3.9 |
| Quantified Difference | Selectivity ratios: iNOS/nNOS = 2.5; iNOS/eNOS = 3.9 |
| Conditions | Inhibition of human iNOS expressed in DLD1 cells; human nNOS and eNOS expressed in insect SF9 cells. Assay duration 1 hour. [1] |
Why This Matters
For researchers investigating iNOS-mediated pathways, this selectivity profile is critical to minimize off-target effects on constitutively expressed eNOS and nNOS, which are responsible for maintaining vascular tone and neurotransmission.
- [1] BindingDB. Affinity Data for CHEMBL436643 (BDBM50372233). View Source
